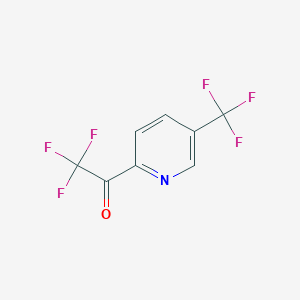

2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone

Descripción general

Descripción

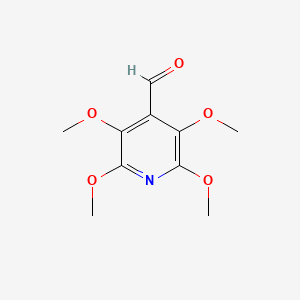

2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis

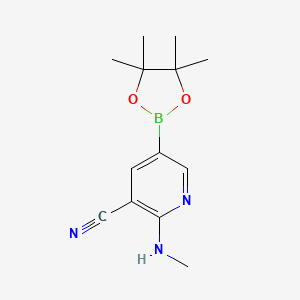

The molecular formula of 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone is C8H3F6NO . It contains a pyridine ring with a trifluoromethyl group attached to it .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are complex and varied. They are used in the production of several crop-protection products . The reactions generally involve the introduction of TFMP groups within the structures of other molecules .Aplicaciones Científicas De Investigación

Chemical Properties and Complex Formation

The chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) were reviewed, which includes the preparation, properties, and complex compounds of these ligands. The review also highlights the importance of these compounds in spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activity, suggesting areas of potential interest for further investigation (Boča, Jameson, & Linert, 2011).

Role in Synthesis of Selective Inhibitors

A review focused on synthetic compounds with tri- and tetra-substituted imidazole scaffolds that are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase responsible for proinflammatory cytokine release. This includes an overview of their design, synthesis, and activity studies, especially highlighting the importance of the substituted pyridine ring and related imidazole and pyrimidine-based derivatives in gaining binding selectivity and potency (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Environmental Impact and Degradation Studies

Environmental biodegradability studies of polyfluoroalkyl chemicals, which include 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone, were reviewed. The review focuses on microbial degradation pathways, half-lives of precursors, defluorination potential, and the identification of novel degradation intermediates and products. This comprehensive analysis helps in understanding the environmental fate and effects of these chemicals (Liu & Avendaño, 2013).

Alternatives and Comparative Toxicity Assessments

A review investigated the sources, fates, and environmental effects of alternative per- and polyfluoroalkyl substances (PFASs), including 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone. This study provides insights into the concentrations of these substances in environmental media and human tissues, their systemic multiple organ toxicities, and calls for additional toxicological studies to assess their safety for long-term use (Wang et al., 2019).

Direcciones Futuras

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and development of TFMP derivatives like 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone are likely to continue to be an important area of research in the future.

Mecanismo De Acción

Target of Action

The primary targets of 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone are currently unknown .

Mode of Action

It is known that trifluoromethylpyridines, a class of compounds to which this molecule belongs, have been used in the pharmaceutical and agrochemical industries . Their biological activities are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-[5-(trifluoromethyl)pyridin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO/c9-7(10,11)4-1-2-5(15-3-4)6(16)8(12,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPQIDRWRSIINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744628 | |

| Record name | 2,2,2-Trifluoro-1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone | |

CAS RN |

1060801-98-0 | |

| Record name | 2,2,2-Trifluoro-1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol](/img/structure/B1402920.png)

![2-Chloro-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402923.png)

![6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1402925.png)

![3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1402928.png)

![Ethyl 2-[(2-bromobutanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402932.png)

![3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol](/img/structure/B1402936.png)